
双(4-乙炔基苯基)乙炔
描述
Bis(4-ethynylphenyl)acetylene is an organic compound with the molecular formula C18H10 It is characterized by the presence of two ethynyl groups attached to phenyl rings, which are connected via an acetylene linkage
科学研究应用
Bis(4-ethynylphenyl)acetylene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Materials Science: Employed in the development of advanced materials with unique optoelectronic properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in bioactive compounds.
Industry: Utilized in the production of high-performance polymers and other industrial materials.
准备方法
Synthetic Routes and Reaction Conditions: Bis(4-ethynylphenyl)acetylene can be synthesized through several methods, one of which involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide . The reaction is typically carried out under mild conditions, such as at room temperature, in aqueous media, and with a mild base.
Industrial Production Methods: In industrial settings, the synthesis of bis(4-ethynylphenyl)acetylene may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The use of advanced catalyst systems and reaction conditions ensures efficient production of the compound.
化学反应分析
Types of Reactions: Bis(4-ethynylphenyl)acetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl groups to alkenes or alkanes.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents are used under appropriate conditions.
Major Products:
Oxidation: Formation of diketones or quinones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenyl derivatives.
作用机制
The mechanism of action of bis(4-ethynylphenyl)acetylene involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl groups. These groups can form carbon-carbon bonds, enabling the compound to act as a versatile building block in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: This compound has a similar structure but with a longer diacetylene bridge.
4,4’-Diethynyltolane: Another compound with ethynyl groups attached to phenyl rings, but with different connectivity.
Uniqueness: Bis(4-ethynylphenyl)acetylene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo a variety of reactions and form complex structures makes it valuable in multiple scientific and industrial applications.
属性
IUPAC Name |
1-ethynyl-4-[2-(4-ethynylphenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h1-2,5-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIVNHSGJOJLJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478893 | |
| Record name | Bis(4-ethynylphenyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153295-62-6 | |
| Record name | Bis(4-ethynylphenyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




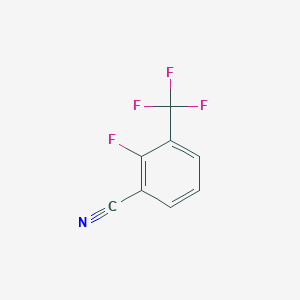
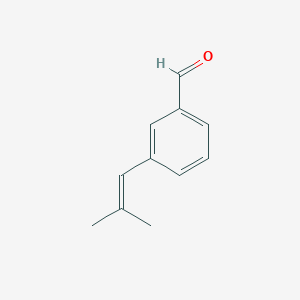

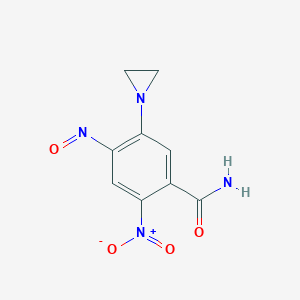
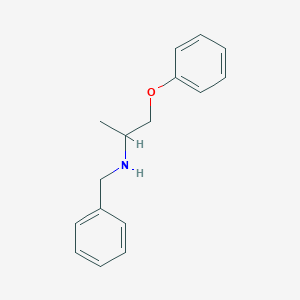

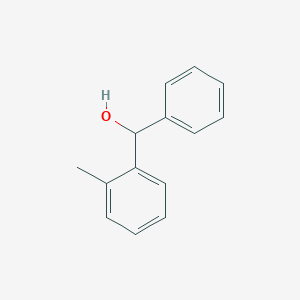

![2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B123479.png)

